molecular formula C14H20N2O3 B2406318 Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate CAS No. 1214134-06-1

Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate

Cat. No.: B2406318
CAS No.: 1214134-06-1
M. Wt: 264.325
InChI Key: BZDSNGNGMCVRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate is an organic compound with a complex structure that includes a methyl ester, a carbamoyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,3-dimethylbutanoic acid and phenyl isocyanate.

    Formation of Intermediate: The carboxylic acid group of 3,3-dimethylbutanoic acid is first converted to an ester using methanol and a strong acid catalyst such as sulfuric acid.

    Carbamoylation: The ester is then reacted with phenyl isocyanate under mild conditions to form the carbamoylamino group.

The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Corresponding amides or esters.

Scientific Research Applications

Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)propanoate: Similar structure but with a propanoate group instead of a butanoate group.

    Ethyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group makes it more reactive in esterification and transesterification reactions compared to its ethyl ester counterpart.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

IUPAC Name

methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)11(12(17)19-4)16-13(18)15-10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDSNGNGMCVRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.